Aminopurvalanol A is a synthetic purine derivative widely employed in scientific research as a potent, selective, and cell-permeable inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. It plays a crucial role in investigating various cellular processes, particularly cell cycle regulation, signal transduction, and differentiation [, ].
Aminopurvalanol A is a synthetic organic compound classified as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is and it has a CAS number of 220792-57-4. This compound is notable for its ability to inhibit the growth of cancer cells by targeting the G2/M-phase transition of the cell cycle, making it a significant subject of research in cancer biology and therapeutic development .
Aminopurvalanol A is derived from purine derivatives through a multi-step synthetic process. It belongs to a class of compounds known as kinase inhibitors, specifically targeting cyclin-dependent kinases which are crucial in regulating the cell cycle. The compound is recognized for its high selectivity, exhibiting IC50 values ranging from 20 to 35 nM for CDK1, CDK2, and CDK5, while also inhibiting extracellular signal-regulated kinases 1 and 2 at higher concentrations .
The synthesis of aminopurvalanol A involves several key steps:
Aminopurvalanol A features a complex molecular structure characterized by its purine base with additional functional groups that enhance its activity as a kinase inhibitor. The structural formula includes:
The molecular weight of aminopurvalanol A is approximately 403.91 g/mol. Its InChI Key is RAMROQQYRRQPDL-HNNXBMFYSA-N, which provides a unique identifier for computational chemistry applications .
Aminopurvalanol A can undergo various chemical reactions, including:
These reactions are crucial for developing derivatives with potentially different biological activities, allowing researchers to explore structure-activity relationships in drug development .
Aminopurvalanol A primarily functions by inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression. This inhibition effectively arrests the cell cycle at the G2/M transition, leading to reduced cellular proliferation and potential apoptosis in cancer cells . Notably, it has been shown to sensitize certain cancer cells to other chemotherapeutic agents, enhancing their efficacy .
Aminopurvalanol A is described as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its solubility characteristics are important for its application in biological studies.
The compound exhibits significant stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its selective inhibition profile makes it an attractive candidate for further pharmacological studies .
Aminopurvalanol A has diverse applications in scientific research:
Aminopurvalanol A exhibits nanomolar potency against key CDKs involved in cell cycle regulation, demonstrating distinct selectivity patterns crucial for its biological effects.
Table 1: Inhibition Profiles of Aminopurvalanol A against Key CDK Complexes
Kinase Complex | Reported IC₅₀ (nM) | Biological Consequence | Primary Binding Determinants |
---|---|---|---|
CDK1/Cyclin B | 20-35 | G2/M phase arrest; mitotic inhibition | Hydrophobic pocket, H-bonding to hinge |
CDK2/Cyclin A | 20-35 | G1/S phase arrest; replication block | Ionic interactions, purine core burial |
CDK5/p35 | 20-35 | Impaired neurite outgrowth | p25 linker accommodation |
CDK4/Cyclin D | >100,000 | Minimal effect | Steric hindrance at allosteric site |
Aminopurvalanol A binds the ATP-pocket of CDK1/Cyclin B through a multipoint anchoring mechanism:
Despite similar nanomolar IC₅₀ values for CDK2/Cyclin A and CDK5/p35, aminopurvalanol A displays distinct kinetic behaviors:
Beyond CDKs, aminopurvalanol A modulates several kinases and structural proteins, contributing to complex cellular phenotypes.
Aminopurvalanol A inhibits ERK1 (IC₅₀ = 12.0 μM) and ERK2 (IC₅₀ = 3.1 μM) with ~100-fold lower potency than CDK1/2 but sufficient to perturb MAPK signaling:
Aminopurvalanol A disrupts microtubule assembly independent of kinase inhibition:
Table 2: Off-Target Interactions of Aminopurvalanol A
Target | IC₅₀ / Kd | Cellular Concentration for Effect | Primary Functional Consequence |
---|---|---|---|
ERK2 | 3.1 μM | ≥10 μM | MAPK pathway suppression; ERK5 activation |
Tubulin polymer | 18 μM (Kd) | >20 μM | Microtubule destabilization; mitotic block |
CLK2 | 104 nM | Not characterized | Alternative splicing modulation |
DRAK1 | ~200 nM | Not characterized | Apoptosis regulation |
The inhibitor's promiscuity extends to other kinases like CLK2 (IC₅₀ = 104 nM) and DRAK1 (IC₅₀ ≈ 200 nM), though cellular implications remain underexplored. These off-target interactions necessitate careful experimental design, including appropriate concentration controls and validation using orthogonal genetic approaches [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7